molecular formula C21H21N5O2S B2908975 N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1358934-22-1

N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No. B2908975
CAS RN: 1358934-22-1
M. Wt: 407.49
InChI Key: NHKNVDVSJVXLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

CHEMBL4513269, also known as N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide, primarily targets Histone deacetylase 7 and 8 in humans . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal deacetylation process, leading to an increase in acetylated histones. As a result, the DNA structure becomes more relaxed, allowing for increased gene transcription .

Biochemical Pathways

The affected pathway is the histone acetylation and deacetylation pathway . By inhibiting histone deacetylases, CHEMBL4513269 increases the acetylation of histones, leading to changes in gene expression. The downstream effects of this can vary depending on the specific genes that are upregulated or downregulated, but they can include changes in cell growth, differentiation, and apoptosis .

Pharmacokinetics

Like many other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability . For instance, factors such as its solubility, stability, and the presence of transport proteins can influence how well the compound is absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of CHEMBL4513269’s action are largely dependent on the specific genes that are affected by the changes in histone acetylation. Given its targets, it’s likely that the compound could influence processes such as cell growth and differentiation, potentially making it useful for conditions where these processes are dysregulated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL4513269. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of transport proteins, the compound’s metabolism, and the patient’s overall health status .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-12-7-8-14(9-13(12)2)23-17(27)10-26-21(28)25-11-22-20-18(19(25)24-26)15-5-3-4-6-16(15)29-20/h7-9,11H,3-6,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNVDVSJVXLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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